molecular formula C12H10ClNO2 B11873232 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid CAS No. 62645-79-8

7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid

Cat. No.: B11873232
CAS No.: 62645-79-8
M. Wt: 235.66 g/mol
InChI Key: AKNQFXHETXQQPE-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid is a bicyclic indole derivative featuring a fused cyclopentane ring and a carboxylic acid group at position 2 of the indole scaffold. The chlorine substituent at position 7 enhances its electronic and steric properties, influencing reactivity and intermolecular interactions in crystallographic studies .

Properties

CAS No.

62645-79-8

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

7-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid

InChI

InChI=1S/C12H10ClNO2/c13-7-1-2-10-9(5-7)8-3-6(12(15)16)4-11(8)14-10/h1-2,5-6,14H,3-4H2,(H,15,16)

InChI Key

AKNQFXHETXQQPE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Continuous Flow Optimization

A continuous flow approach using DMSO/AcOH/H₂O (2:1:1) at 110°C achieved an 83% yield of 7-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole (3b ) from chlorophenylhydrazine and cyclopentanone. Key advantages include:

  • Reduced reaction time (30–60 minutes vs. 24–48 hours in batch).

  • Improved safety by minimizing exposure to unstable intermediates.

  • Scalability for industrial production due to consistent temperature and mixing.

Table 1: Comparative Analysis of Fischer Indole Methods

PrecursorSolvent SystemTemperature (°C)Yield (%)Reference
Phenylhydrazine hydrochlorideDMSO/AcOH/H₂O (2:1:1)11083
2-ChlorophenylhydrazineEthanol/H₂SO₄Reflux72
4-ChlorophenylhydrazinePolyphosphoric acid15068

Lewis Acid-Catalyzed Annulation Strategies

Annulation reactions enable direct construction of the cyclopenta[b]indole core. A Sc(OTf)₃-catalyzed (3+2) annulation of 2-indolylmethanols with propargylic alcohols recently demonstrated high efficiency.

Mechanism and Substrate Scope

  • Step 1 : Sc(OTf)₃ generates a propargyl carbocation from propargylic alcohol.

  • Step 2 : Friedel–Crafts allenylation forms a C–C bond at the indole C3 position.

  • Step 3 : 5-exo-annulation closes the cyclopentane ring.

This method produced cyclopenta[b]indoles in 80–87% yield, though 7-chloro derivatives require post-synthetic chlorination.

Ester Hydrolysis for Carboxylic Acid Formation

Hydrolysis of ethyl or methyl esters is a common final step to obtain the carboxylic acid moiety.

Alkaline Hydrolysis Conditions

  • Ethyl ester precursor : Treatment with 2N NaOH in ethanol/water (1:1) at reflux for 1 hour yielded 95.8% of 7-chloroindole-2-carboxylic acid.

  • Lithium hydroxide : Ethanol/water at 20°C for 18 hours achieved 92% conversion.

Table 2: Hydrolysis Efficiency Across Bases

Ester PrecursorBaseSolventTemperatureYield (%)
Ethyl 7-chloroindole-2-carboxylateNaOH (2N)Ethanol/H₂OReflux95.8
Methyl 7-methoxy analogLiOH (1M)Ethanol/H₂O20°C92

Chlorination Strategies

Introducing chlorine at the 7-position often occurs early in the synthesis.

Direct Chlorination of Indole Intermediates

Electrophilic chlorination using Cl₂ or SO₂Cl₂ on tetrahydrocyclopenta[b]indole precursors is effective but requires careful control to avoid overhalogenation.

Use of Pre-Chlorinated Building Blocks

Starting with 2-chlorophenylhydrazine hydrochloride ensures regioselective chlorine incorporation. For example, reacting 2-chlorophenylhydrazine with cyclopentanone in polyphosphoric acid yielded 7-chloro intermediates.

Scalability and Industrial Considerations

Continuous Flow vs. Batch Processing

  • Flow systems reduce pipeline blockage risks by maintaining homogeneous mixtures, critical for insoluble ammonium salts formed during Fischer synthesis.

  • Batch methods remain viable for small-scale production but face challenges in temperature control and byproduct accumulation.

Cost-Efficiency Analysis

  • Catalyst recycling : Sc(OTf)₃ showed negligible activity loss over five cycles in annulation reactions.

  • Solvent recovery : DMSO/AcOH/H₂O mixtures are reusable after distillation, lowering material costs .

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group participates in standard acid-derived reactions:

Reaction TypeConditionsProducts/Applications
Esterification Alcohol + acid catalyst (H₂SO₄)Alkyl esters for prodrug development
Amide Formation SOCl₂ → RNH₂Bioactive amides (e.g., kinase inhibitors)
Decarboxylation Heating with Cu/quinoline7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole

These transformations retain the core structure while modifying pharmacokinetic properties .

Chloro Substituent Reactivity

The electron-withdrawing chloro group undergoes nucleophilic displacement and coupling:

Reaction TypeConditionsProducts
Nucleophilic Substitution KOH/EtOH, 80°C7-Hydroxy derivatives
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidBiaryl analogs for SAR studies
Grignard Addition RMgX in anhydrous THFAlkylated indole derivatives

The para-position of the chloro group relative to the indole nitrogen enhances electrophilic aromatic substitution regioselectivity .

Indole Core Modifications

The fused bicyclic system undergoes electrophilic and redox reactions:

Reaction TypeConditionsProducts
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)5-Nitro derivatives
Oxidation DDQ in CH₂Cl₂Aromatized cyclopenta[b]indole
Reduction H₂/Pd-C in EtOAcSaturated tetrahydro derivatives

Notably, DDQ oxidation selectively aromatizes the cyclopentane ring without affecting the chloro or carboxylic acid groups .

Ring-Opening Transformations

Strong acids or bases cleave the cyclopentane-indole fusion:

Reaction TypeConditionsProducts
Acidic Cleavage HCl (conc.), refluxChlorinated indole-carboxylic acids
Basic Hydrolysis NaOH (aq.), 100°CLinear amine-carboxylic acid derivatives

These reactions enable access to simpler indole scaffolds for further derivatization .

Key Mechanistic Insights

  • Fischer Indole Synthesis : Used to construct the core structure via cyclization of chlorophenylhydrazines with cyclopentanone derivatives under acidic conditions .

  • Sigmatropic Rearrangements : Electronic effects from the chloro group direct -rearrangements during indole formation, suppressing undesired regioisomers .

  • Steric Guidance : The bicyclic system’s rigidity influences reaction trajectories in coupling and substitution events .

This compound’s multifunctional reactivity profile supports its utility in targeted drug discovery, particularly for androgen receptor modulators and anti-inflammatory agents .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid serves as a crucial building block for the synthesis of more complex indole derivatives. These derivatives are pivotal in developing pharmaceuticals and agrochemicals due to their diverse biological activities. The compound can undergo various chemical reactions including oxidation and reduction which enhance its utility in synthetic pathways.

Key Reactions:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Reduction can yield various derivatives using lithium aluminum hydride or palladium catalysts.

Biology

The compound has garnered attention for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
  • Anticancer Activity : Research indicates that it may inhibit cell proliferation in cancer cell lines.

Biological Activity Summary:

Activity TypeEvidence Level
AntimicrobialModerate
AnticancerPromising
Anti-inflammatoryEmerging

Medicine

Ongoing investigations are exploring the therapeutic potential of this compound for various diseases:

  • Anti-inflammatory Effects : Studies have shown that it can reduce inflammation markers in animal models.

    Case Study on Anti-inflammatory Effects:

    A study demonstrated that administration of the compound significantly reduced cytokine levels:
    Treatment Concentration (µg/mL)IL-6 Inhibition (%)TNF-alpha Inhibition (%)
    108978
    259582

Comparative Analysis with Related Compounds

To contextualize the significance of this compound, it is beneficial to compare it with related indole derivatives:

CompoundAnti-inflammatoryAnalgesicCNS Activity
This compoundYesYesModerate
7-Methylcyclopenta[b]indole-2-carboxylic acidYesNoLow
6-Chlorotetrahydrocarbazole-2-carboxylic acidModerateYesHigh

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features CAS Number Reference ID
7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid Cl at C7, COOH at C2 C₁₂H₁₀ClNO₂ 235.67 Chlorine enhances electrophilicity; bicyclic system stabilizes conformation Not explicitly provided
3-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid 3,4,5-OMe at phenyl, COOH at C2 C₂₃H₂₃NO₅ 393.43 Trimethoxy group increases steric bulk; forms hydrogen-bonded dimers Not provided
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl at C7, CH₃ at C3, COOH at C2 C₁₀H₈ClNO₂ 209.63 Lacks cyclopentane ring; simpler indole scaffold 16381-48-9
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid Cyclopentylamino at C7, Ph at C2, COOH at C5 C₂₀H₂₀N₂O₂ 320.39 Amino and phenyl groups introduce polar and aromatic interactions 1120332-41-3

Key Observations:

Ring System Differences: The cyclopentane ring in 7-chloro-tetrahydrocyclopenta[b]indole-2-carboxylic acid introduces conformational rigidity compared to non-fused indoles like 7-chloro-3-methyl-1H-indole-2-carboxylic acid. This rigidity impacts crystallographic packing and biological target binding . The trimethoxyphenyl-substituted analogue (Table 1, Row 2) exhibits a dihedral angle of 66.65° between the indole and phenyl rings, optimizing π-π stacking and hydrogen bonding in crystals .

Methyl groups (e.g., in 7-chloro-3-methyl-1H-indole-2-carboxylic acid) reduce solubility but improve metabolic stability .

Key Observations:

  • The Morita–Baylis–Hillman methodology (Table 2, Row 2) achieves superior diastereoselectivity (>99:1) and yield (70%) compared to traditional hydrolysis/decarboxylation routes (Row 1) .

Crystallographic and Spectroscopic Data

Table 3: Crystallographic Parameters

Compound Space Group Hydrogen Bonding Patterns Conformational Notes Reference ID
3-(3,4,5-Trimethoxyphenyl)-tetrahydrocyclopenta[b]indole-2-carboxylic acid P1 O–H···O and N–H···O dimers; C–H···O interactions Cyclopentane ring adopts shallow envelope conformation
This compound Not reported Likely similar O–H···O/N–H···O networks Chlorine may influence packing via Cl···π interactions

Key Observations:

  • The trimethoxyphenyl derivative forms extended hydrogen-bonded chains via carboxylic acid dimers (R₂²(8) motifs), while chlorine in the target compound may favor halogen bonding in crystals .

Biological Activity

7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid (CAS No. 62645-79-8) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H10ClNO2C_{12}H_{10}ClNO_2, with a molecular weight of approximately 235.67 g/mol. The structure consists of a cyclopenta[b]indole framework with a carboxylic acid group and a chlorine substituent at the 7-position.

PropertyValue
Molecular FormulaC₁₂H₁₀ClNO₂
Molecular Weight235.67 g/mol
CAS Number62645-79-8

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may have anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation .
  • Analgesic Properties : The compound has been noted for its analgesic effects in various models, indicating potential applications in pain management .
  • CNS Activity : There is emerging evidence that compounds within the cyclopenta[b]indole class may interact with central nervous system (CNS) receptors, which could be relevant for neurological disorders .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to modulate neurotransmitter systems and inflammatory pathways.

Study on Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to controls. The results indicated a reduction in cytokine levels and inflammatory mediators .

CNS Activity Evaluation

In another study focusing on CNS activity, researchers evaluated the binding affinity of this compound to various neurotransmitter receptors. It was found to have moderate affinity for serotonin receptors, suggesting potential implications for mood disorders .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

CompoundAnti-inflammatoryAnalgesicCNS Activity
This compoundYesYesModerate
7-Methylcyclopenta[b]indole-2-carboxylic acidYesNoLow
6-Chlorotetrahydrocarbazole-2-carboxylic acidModerateYesHigh

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid, and how do they ensure stereoselectivity?

  • Answer: A stereoselective synthesis involves Morita–Baylis–Hillman (MBH) adducts as key intermediates. For example, (±)-methyl 2-[hydroxy(3,4,5-trimethoxyphenyl)-methyl]acrylate reacts with indole in the presence of 2-iodoxybenzoic acid under reflux, followed by reduction with NaBH4 and acid-mediated cyclization. This method achieves >99:1 diastereoselectivity and 70% overall yield after purification via flash chromatography (hexane/ethyl acetate). Critical steps include temperature control during reflux and stoichiometric optimization to minimize side reactions .

Q. How can researchers safely handle this compound given limited toxicological data?

  • Answer: While no carcinogenic classification exists (IARC/OSHA/ACGIH), full PPE is mandatory: NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters), chemically resistant gloves (inspected pre-use), and face shields. Engineering controls include fume hoods and strict hygiene protocols (e.g., handwashing post-handling). Store in sealed containers at recommended conditions to avoid decomposition .

Q. What crystallization techniques are effective for purifying this compound?

  • Answer: Slow crystallization from a 10:1 (v/v) chloroform/methanol mixture at sub-zero temperatures yields irregular colorless crystals. Post-crystallization, X-ray diffraction (triclinic P1 space group, a = 7.203 Å, b = 9.584 Å) confirms purity. Hydrogen bonding networks (O–H···O, N–H···O) stabilize the crystal lattice, which can guide solvent selection .

Advanced Research Questions

Q. How do competing synthetic methods (e.g., Reissert indole synthesis) compare in regioselectivity and yield?

  • Answer: Unlike the MBH-adduct route, Reissert methods rely on iodinated intermediates (e.g., 4-chloro-2-nitrotoluene iodination) and cyclization under acidic conditions. While Reissert offers regioselective indole ring formation, yields are lower (~50–60%) due to competing side reactions. MBH-based strategies are superior for fused-ring systems but require precise stoichiometry of 2-iodoxybenzoic acid to avoid over-oxidation .

Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., melting point)?

  • Answer: Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) are critical when literature data are absent. For example, conflicting melting points can arise from polymorphic forms. High-resolution mass spectrometry (HRMS) and NMR (e.g., 1^1H, 13^{13}C, DEPT-135) validate molecular integrity, while powder XRD distinguishes crystalline phases .

Q. How does the hydrogen-bonding network influence the compound’s stability and solubility?

  • Answer: Intra- and intermolecular C–H···O and O–H···O bonds (Table 1, ) stabilize the crystal lattice, reducing solubility in non-polar solvents. Solubility tests in DMSO/water mixtures (e.g., 10% DMSO) show pH-dependent behavior, with carboxylic acid deprotonation above pH 5. Molecular dynamics simulations can model solvent interactions to optimize formulations .

Q. What in vitro models are appropriate for preliminary toxicity profiling?

  • Answer: Use hepatic (HepG2) and renal (HEK293) cell lines for cytotoxicity assays (MTT/CCK-8). Ames tests (TA98/TA100 strains) assess mutagenicity. While no carcinogenicity is reported, long-term exposure studies in primary human fibroblasts can evaluate genotoxicity (Comet assay) .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up without compromising diastereoselectivity?

  • Answer: Maintain strict temperature control (±2°C) during reflux and NaBH4 reduction. Pilot-scale experiments (1–10 mmol) using automated syringe pumps for reagent addition improve reproducibility. Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to detect early intermediates .

Q. What computational tools predict potential degradation products under storage conditions?

  • Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model bond dissociation energies to identify labile sites (e.g., carboxylic acid group). Accelerated stability studies (40°C/75% RH) paired with LC-MS/MS detect hydrolysis or oxidation products. Forced degradation under UV light assesses photostability .

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